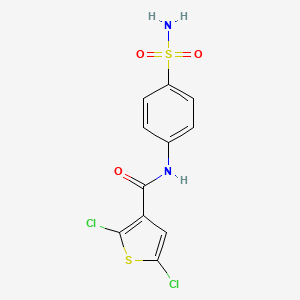

2,5-二氯-N-(4-磺酰氨基苯基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

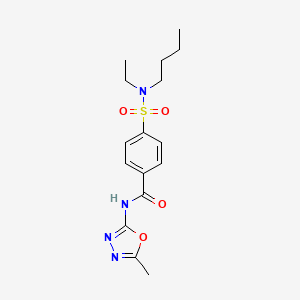

“2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The “2,5-dichloro” part suggests that there are two chlorine atoms attached to the thiophene ring at positions 2 and 5 . The “N-(4-sulfamoylphenyl)” part indicates a sulfamoyl group (-SO2NH2) attached to the 4-position of a phenyl ring, and this entire group is attached to the thiophene ring via a nitrogen atom . The “carboxamide” part suggests the presence of a carboxamide group (-CONH2) .

Molecular Structure Analysis

The molecular structure of such compounds can be verified using spectroscopic methods . In silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling and molecular docking, can also be used .

Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

科学研究应用

合成和抗菌活性

2,5-二氯-N-(4-磺酰苯基)噻吩-3-甲酰胺及其衍生物已被探索用于合成新型抗生素和抗菌药物的潜力。研究人员研究了噻吩-2-甲酰胺的杂环合成,从而创造出对革兰氏阳性菌和革兰氏阴性菌均具有显着活性的化合物。这证明了该化合物在针对耐药菌株开发新的治疗剂中的潜在用途 (G. Ahmed, 2007)。

抗癌活性

2,5-二氯-N-(4-磺酰苯基)噻吩-3-甲酰胺衍生物的探索也扩展到了抗癌研究领域。例如,对噻吩-2-甲酰胺衍生物的研究揭示了它们在抑制癌细胞生长方面的潜力。合成了新的4-乙酰-5-苯胺基-N-芳基噻吩-2-甲酰胺衍生物,并对几种癌细胞系表现出良好的抑制活性。这突出了该化合物在设计具有特定分子靶标的新型抗癌剂中的用途 (A. Atta & E. Abdel‐Latif, 2021)。

金属配合物形成和抗菌作用

2,5-二氯-N-(4-磺酰苯基)噻吩-3-甲酰胺已被用于金属配合物的合成和表征,例如Cu(II)和Zn(II)配合物,对大肠杆菌表现出显着的抗菌活性。这些配合物的形成及其优化结构提供了有关如何通过对噻吩-3-甲酰胺结构进行修饰来增强抗菌性能的见解,为开发新的抗菌剂提供了有希望的方向 (E. Aktan, A. Gündüzalp, & Ü. Özmen, 2017)。

绿色合成方法

该化合物及其相关结构一直是绿色化学方法的研究对象,旨在开发更环保和可持续的合成方法。例如,由水和三乙胺促进的Gewald反应代表了噻吩的2-氨基-3-甲酰胺衍生物在室温下的低危险形成。此类方法不仅促进了合成有机化学的发展,而且还符合减少化学合成对环境影响的更广泛目标 (M. S. Abaee & Somaye Cheraghi, 2013)。

未来方向

Given the interest in thiophene-based compounds and their potential biological activity , it’s likely that future research will continue to explore these types of compounds, including “2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide”. This could involve further studies on their synthesis, properties, and potential applications .

属性

IUPAC Name |

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3S2/c12-9-5-8(10(13)19-9)11(16)15-6-1-3-7(4-2-6)20(14,17)18/h1-5H,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVAZSXWMJABED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323813 |

Source

|

| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |

CAS RN |

393838-48-7 |

Source

|

| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)

![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)

![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)

![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)

![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)

![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)

![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)